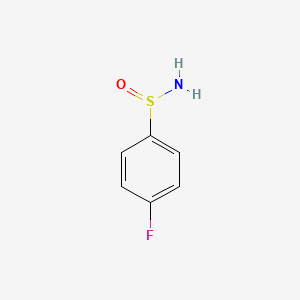
(S)-4-aminochromane-7-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-aminochromane-7-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its chromane structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 4-position and a carboxylic acid group at the 7-position, along with the hydrochloride salt form, enhances its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-aminochromane-7-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group at the 7-position is introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Resolution: The chiral center is resolved using chiral catalysts or chiral resolution agents to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-4-aminochromane-7-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-4-aminochromane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-aminochromane-7-carboxylic acid: Lacks the chiral center and hydrochloride salt form.
7-aminochromane-4-carboxylic acid: Different position of functional groups.
4-amino-2-chromancarboxylic acid: Variation in the chromane structure.
Uniqueness: (S)-4-aminochromane-7-carboxylic acid hydrochloride is unique due to its specific chiral center and the presence of both amino and carboxylic acid groups at distinct positions, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
(4S)-4-amino-3,4-dihydro-2H-chromene-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
FNENGAZBLZPVGV-QMMMGPOBSA-N |
Isomerische SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)C(=O)O |
Kanonische SMILES |
C1COC2=C(C1N)C=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)







![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)

